Methyl 2-(azidomethyl)-1,3-thiazole-4-carboxylate
Overview
Description
Methyl 2-(azidomethyl)-1,3-thiazole-4-carboxylate: is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is characterized by the presence of an azidomethyl group attached to the second position of the thiazole ring and a carboxylate ester group at the fourth position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available thiazole derivatives.
Azidation Reaction:
Esterification: The carboxylate ester group is introduced by reacting the thiazole derivative with methanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process where the reactants are mixed in a reactor vessel, and the reaction conditions (temperature, pressure, and time) are carefully controlled to optimize yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the azidomethyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azidomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base like triethylamine (Et3N).
Major Products Formed:
Oxidation Products: Thiazole-4-carboxylic acid derivatives.
Reduction Products: Thiazole-4-carboxylate derivatives with an amine group.
Substitution Products: Various thiazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: Methyl 2-(azidomethyl)-1,3-thiazole-4-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules through click chemistry reactions. Biology: Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents. Industry: The compound is used in the manufacturing of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-(azidomethyl)-1,3-thiazole-4-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
Methyl 2-(azidomethyl)benzoate: Another azidomethyl-containing compound used in click chemistry.
Methyl 2-azidoacetate: A related compound used in the synthesis of triazole derivatives.
Uniqueness: Methyl 2-(azidomethyl)-1,3-thiazole-4-carboxylate is unique due to its thiazole core, which imparts different chemical properties compared to benzene-based azidomethyl compounds. Its reactivity and applications in various fields highlight its distinctiveness.
Properties
IUPAC Name |
methyl 2-(azidomethyl)-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2S/c1-12-6(11)4-3-13-5(9-4)2-8-10-7/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFPDAGHAGVILE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1646202-26-7 | |
Record name | methyl 2-(azidomethyl)-1,3-thiazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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